N-(6-(Ethylenedioxy)hexyl)biotinamide is classified as an acetal derivative of biotinyl aldehydes. Its stability at low temperatures makes it a valuable compound for biochemical applications. The compound is noted for its ability to function as a precursor for labeling biomolecules, particularly those tagged with hydrazine .
The synthesis of N-(6-(Ethylenedioxy)hexyl)biotinamide involves several key steps:
The molecular structure of N-(6-(Ethylenedioxy)hexyl)biotinamide can be described as follows:
The structural representation can be illustrated using SMILES notation: CC(CCCCC(=O)N(C1=CC=C(C=C1)C(=O)N(C(C)(C)C(=O))C(=O))C(=O))C .
N-(6-(Ethylenedioxy)hexyl)biotinamide participates in various chemical reactions:
The mechanism of action of N-(6-(Ethylenedioxy)hexyl)biotinamide primarily involves its interaction with biomolecules. Upon hydrolysis, it releases biotinyl aldehyde, which can covalently bond with hydrazine-tagged molecules through hydrazone formation. This reaction is pivotal in biochemical assays where labeling and detection of biomolecules are required .
N-(6-(Ethylenedioxy)hexyl)biotinamide exhibits several notable physical and chemical properties:
N-(6-(Ethylenedioxy)hexyl)biotinamide has several significant applications in scientific research:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8